
tert-Butyl (2-azidoethyl)((tributylstannyl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl (2-azidoethyl)((tributylstannyl)methyl)carbamate is a chemical compound with the molecular formula C20H42N4O2Sn and a molecular weight of 489.28308 . It is also known by its CAS number 1639963-43-1 .
Molecular Structure Analysis
The molecular structure of tert-Butyl (2-azidoethyl)((tributylstannyl)methyl)carbamate consists of a carbamate group (OC(O)N), an azido group (N3), and a tributylstannyl group (Sn(C4H9)3) attached to different carbon atoms . The exact spatial arrangement of these groups can be determined using techniques like X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of tert-Butyl (2-azidoethyl)((tributylstannyl)methyl)carbamate such as melting point, boiling point, and density are not available in the sources I have access to . These properties can be determined experimentally or estimated using computational chemistry methods.Mecanismo De Acción
The mechanism of action of tert-Butyl (2-azidoethyl)((tributylstannyl)methyl)carbamate is not specified in the sources I have access to. The mechanism of action usually refers to how a compound interacts with biological systems, which is often studied in the context of drug molecules. As this compound is not a known drug, its mechanism of action may not be well-studied .
Safety and Hazards
The safety and hazards associated with tert-Butyl (2-azidoethyl)((tributylstannyl)methyl)carbamate are not specified in the sources I have access to . It’s important to handle all chemicals with appropriate safety measures. For detailed safety information, one should refer to the material safety data sheet (MSDS) provided by the manufacturer.
Propiedades
IUPAC Name |
tert-butyl N-(2-azidoethyl)-N-(tributylstannylmethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N4O2.3C4H9.Sn/c1-8(2,3)14-7(13)12(4)6-5-10-11-9;3*1-3-4-2;/h4-6H2,1-3H3;3*1,3-4H2,2H3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJDRZJIMUWRKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CN(CCN=[N+]=[N-])C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42N4O2Sn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-Methoxyethyl)-4,7-dimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3020669.png)
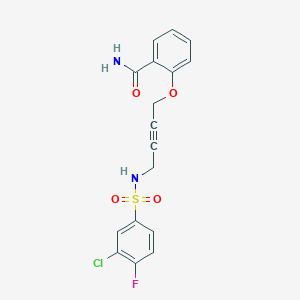

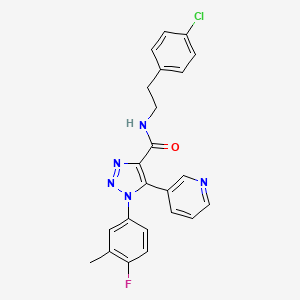

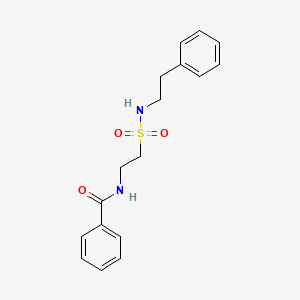
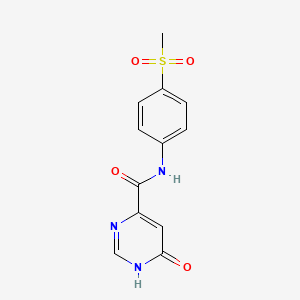
![[(3aS,6Z,10Z,11aR)-6-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-10-yl]methyl acetate](/img/structure/B3020681.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(methylthio)nicotinamide](/img/structure/B3020683.png)
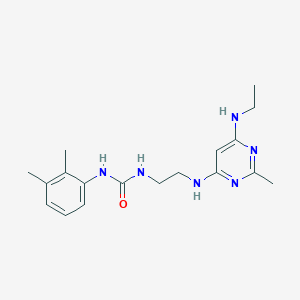
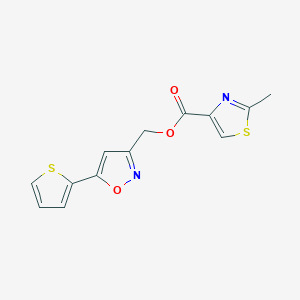
![3-Phenyl-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B3020690.png)
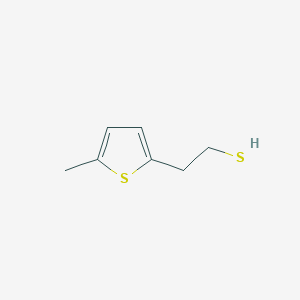
![N-(benzo[d]thiazol-2-yl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B3020692.png)